
4-(Thiomorpholin-4-yl)tetrahydrothiophene-3-ol 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-thiomorpholinotetrahydrothiophene 1,1-dioxide is a heterocyclic compound with the molecular formula C8H15NO3S2 and a molecular weight of 237.34 g/mol . This compound features a unique structure that includes a thiomorpholine ring fused with a tetrahydrothiophene ring, both of which are functionalized with hydroxyl and sulfone groups. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-thiomorpholinotetrahydrothiophene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiomorpholine with tetrahydrothiophene derivatives in the presence of oxidizing agents to introduce the sulfone group . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as laboratory synthesis. Bulk manufacturing may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-thiomorpholinotetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional sulfone groups.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol or sulfide derivatives .
Scientific Research Applications
3-Hydroxy-4-thiomorpholinotetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-thiomorpholinotetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
Thiazine Derivatives: Exhibit a range of biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
3-Hydroxy-4-thiomorpholinotetrahydrothiophene 1,1-dioxide is unique due to its specific combination of a thiomorpholine ring and a tetrahydrothiophene ring with sulfone and hydroxyl functional groups. This structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H15NO3S2 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
1,1-dioxo-4-thiomorpholin-4-ylthiolan-3-ol |
InChI |
InChI=1S/C8H15NO3S2/c10-8-6-14(11,12)5-7(8)9-1-3-13-4-2-9/h7-8,10H,1-6H2 |
InChI Key |
QKVXZZMNOVZTAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2CS(=O)(=O)CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B14897040.png)
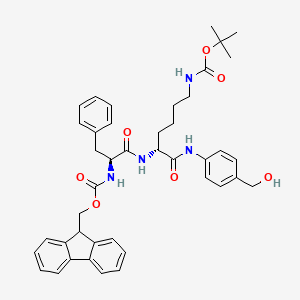


![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)
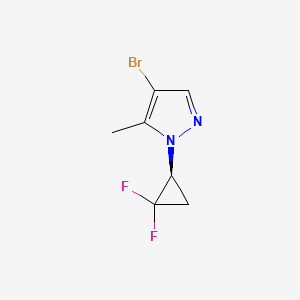
![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)

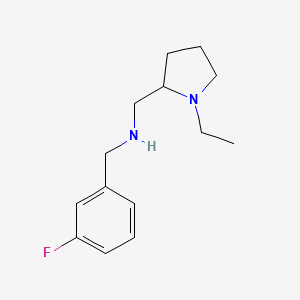
![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)
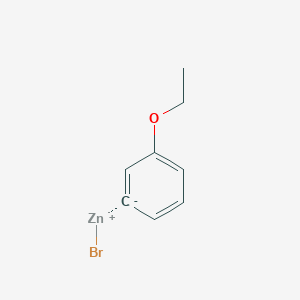
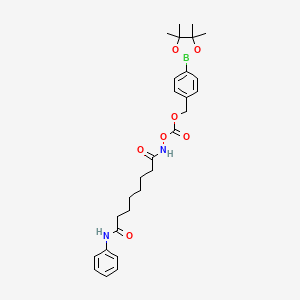
![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)

